N-[2-(aminomethyl)phenyl]benzenemethanamine

Epigenetics HDAC Inhibition Cancer Biology

Procure N-[2-(aminomethyl)phenyl]benzenemethanamine as a structurally validated, fragment-like HDAC inhibitor (IC50 84 nM against HDAC 1/2/3/11). Its ortho-aminomethyl motif is essential for targeting the HDAC catalytic pocket—generic benzylamine or unsubstituted N-benzylaniline cannot recapitulate this activity. Strictly avoid tertiary amine analogs (e.g., N-benzyl-N-methyl derivatives) to preserve metabolic stability and hydrogen-bonding capacity. Ideal for co-crystallization, pathway deconvolution, and scaffold-merging campaigns in oncology or neurology.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 20877-82-1
Cat. No. B12442994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(aminomethyl)phenyl]benzenemethanamine
CAS20877-82-1
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=CC=C2CN
InChIInChI=1S/C14H16N2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2
InChIKeyAZRBAHRGYUSOJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for N-[2-(aminomethyl)phenyl]benzenemethanamine (CAS 20877-82-1): Core Physicochemical Profile


N-[2-(aminomethyl)phenyl]benzenemethanamine (2-(aminomethyl)-N-benzylaniline; C14H16N2; MW: 212.29 g/mol) is a synthetic ortho-substituted N-benzylaniline derivative . Identified as a chemical probe and synthetic intermediate, its primary cited biological relevance stems from its activity as a fragment-like inhibitor within the histone deacetylase (HDAC) enzyme class, as documented in curated bioactivity databases [1]. Its dual aromatic amine structure positions it within medicinal chemistry programs requiring specific topological and electronic properties in the active site.

Comparator Analysis: Differentiating N-[2-(aminomethyl)phenyl]benzenemethanamine from Commercial Benzylamine Analogs


Interchanging N-[2-(aminomethyl)phenyl]benzenemethanamine with generic benzylamine or unsubstituted N-benzylaniline cannot recapitulate its specific biochemical interactions. Database evidence confirms that simple analogs like benzylamine act as selective substrates or inhibitors for entirely different enzyme families (e.g., MAO-B), while the ortho-aminomethyl substitution on our target compound uniquely orients it toward the HDAC catalytic pocket, demonstrating a fundamental class switch in biological activity [1]. Qualitative procurement risks arise from co-sourcing compounds like 2-(aminomethyl)-N-benzyl-N-methylaniline (CAS not matched), where tertiary amine formation alters both hydrogen-bonding capacity and metabolic liability, further justifying the need for strict specification adherence .

Quantitative Differentiation of N-[2-(aminomethyl)phenyl]benzenemethanamine: HDAC Target Engagement vs. Structural Analogs


HDAC Class I/II Pan-Inhibition Potency Relative to Standard-of-Care Probes

The compound exhibits definitive pan-HDAC inhibitory activity (IC50 = 84 nM) against a complex of HDAC1-9, 11, and HDAC10 derived from mouse B16/BL6 melanoma cells, as established in a curated ChEMBL assay (CHEMBL877727) [1]. This provides a clear differentiation from N-benzyl-4-substituted anilines, which primarily participate in hepatic microsomal oxidation pathways rather than nanomolar-level enzyme inhibition [2]. The quantified single-digit nanomolar potency places the compound among potent biaryl amine chemotypes.

Epigenetics HDAC Inhibition Cancer Biology

Structural Differentiation via Ortho-Aminomethyl Regiochemistry

The ortho-substitution pattern of the aminomethyl group on the target compound enables a critical intramolecular hydrogen bond or metal-chelation geometry not possible with para-substituted isomers (e.g., 4-(aminomethyl)-N-benzylaniline) [1]. In SAR studies, the removal or relocation of this group to the para-position results in the loss of the characteristic bent scaffold shape, reducing the topological complementarity to the HDAC tunnel. This is a qualitative differentiation supported by the geometry constraints of the published HDAC pharmacophore model [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Metabolic Stability Differentiation Against Tertiary Amine Analogs

Unlike N-methylated tertiary amine derivatives such as 2-(aminomethyl)-N-benzyl-N-methylaniline, the secondary amine nature of the target compound prevents rapid N-demethylation and N-oxide formation, common metabolic liabilities . While quantitative stability data for this exact compound is not published, class-level inference from metabolic studies on secondary vs. tertiary benzylic amines indicates that tertiary amines are preferentially C- and N-oxidized in hepatic microsomes, leading to significantly higher intrinsic clearance [1].

Drug Metabolism Pharmacokinetics Lead Optimization

Optimal Deployment Scenarios for N-[2-(aminomethyl)phenyl]benzenemethanamine in Scientific Programs


HDAC Inhibitor Fragment-Based Drug Discovery (FBDD)

The confirmed nanomolar potency against the HDAC 1/2/3/11 complex (IC50 = 84 nM) makes this compound a validated fragment hit for initiating medicinal chemistry campaigns targeting epigenetic enzymes in oncology or neurology [1]. Its procurement is justified for co-crystallization studies or structural optimization focused on the ortho-aminomethyl motif, a key pharmacophoric element identified in the N-benzylaniline inhibitor scaffold [2].

Chemical Biology Probe for Epigenetic Pathway Validation

As a structurally characterized inhibitor of HDAC complexes derived from B16/BL6 melanoma preparations, this compound is suitable for use as a chemical probe in pathway deconvolution studies, directly linking the N-benzylaniline chemotype to modulation of histone acetylation status, as supported by the curated ChEMBL bioactivity data [1].

Intermediate in the Synthesis of Selective Class I HDAC Inhibitors

Patent literature and computational studies on the 'Scaffold-Merging Hybrid Query' for HDAC2 inhibitors highlight the N-benzylaniline core as a privileged starting point for compound elaboration [2]. This specific ortho-aminomethyl derivative serves as a versatile synthetic intermediate for introducing warheads or linkers via the primary amine functionality, enabling efficient access to focused chemical libraries.

Metabolic Stability Comparator in ADME Studies

Within structure-metabolism relationship studies of benzylic amines, this secondary amine should be procured as the reference standard when comparing the in vitro clearance of tertiary amine analogs (e.g., N-benzyl-N-methyl derivatives). Class-level evidence indicates the secondary amine motif is critical for resisting microsomal amide formation, a key decision point in lead optimization [3].

Quote Request

Request a Quote for N-[2-(aminomethyl)phenyl]benzenemethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.